
N-(4-(3-((5-chloro-2-methoxyphenyl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "N-(4-(3-((5-chloro-2-methoxyphenyl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide" is a chemically synthesized molecule that likely belongs to a class of organic compounds known as thiazolyl thiophene carboxamides. These compounds are characterized by the presence of a thiazole ring, a thiophene ring, and a carboxamide group. The specific structure of this compound suggests it may have potential biological activity, given the presence of chloro, methoxy, and amino functional groups, which are often seen in pharmacologically active molecules.
Synthesis Analysis
The synthesis of thiazolyl thiophene carboxamides typically involves the coupling of thiazole and thiophene derivatives. In the context of the provided papers, similar compounds have been synthesized using methods such as the OxymaPure/N,N'-diisopropylcarbodimide coupling methodology, which is known for producing excellent yields and can be characterized by chromatographic and spectrometric methods, as well as elemental analysis . Although the exact synthesis route for the compound is not detailed, it is likely that similar synthetic strategies and characterization techniques would be employed.
Molecular Structure Analysis
The molecular structure of thiazolyl thiophene carboxamides is confirmed using various spectroscopic techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). These methods provide detailed information about the functional groups present and the overall molecular framework. For instance, the IR spectrum would show characteristic absorptions for the carboxamide group, while the NMR spectrum would provide insights into the electronic environment of the protons, particularly those adjacent to the electronegative substituents like chlorine and oxygen .
Chemical Reactions Analysis
Thiophene derivatives are known to undergo various chemical reactions, which can be used to further modify the structure and potentially alter the biological activity of the compound. For example, the carboxamide group can react with different organic reagents to yield a variety of substituted derivatives . Additionally, the presence of amino groups in the structure suggests that the compound could participate in reactions typical for amines, such as the formation of Schiff bases or amides .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazolyl thiophene carboxamides would include solubility in common organic solvents, melting points, and stability under various conditions. These properties are crucial for determining the compound's suitability for biological studies and pharmaceutical development. The presence of a chloro and methoxy group could influence the lipophilicity of the compound, which in turn affects its absorption and distribution in biological systems .
Scientific Research Applications
Imidazole Derivatives and Antitumor Activity
Imidazole derivatives have been studied for their antitumor properties, highlighting the potential of heterocyclic compounds in the development of new antitumor drugs. The synthesis and biological evaluation of imidazole derivatives, including their antitumor activity, have been explored, indicating their importance in medicinal chemistry for cancer therapy (Iradyan, Iradyan, Arsenyan, & Stepanyan, 2009).
Thiophene Analogues and Carcinogenicity Evaluation
Thiophene analogues of carcinogens have been synthesized and evaluated for potential carcinogenicity, underscoring the significance of thiophene derivatives in understanding and assessing cancer risk. This research also emphasizes the utility of thiophene compounds in studying interactions with DNA and potential biological impacts (Ashby, Styles, Anderson, & Paton, 1978).
Synthesis and Properties of Thiazolidinones
The synthesis and structural properties of novel substituted thiazolidinones highlight the versatility of thiazole derivatives in chemical synthesis and potential applications in developing compounds with various biological activities. This work provides insights into the conformation and reactivity of thiazolidinones, which may relate to the structural analogues of the compound (Issac & Tierney, 1996).
Structure-Activity Relationships of Thiophene Derivatives
The study of structure-activity relationships of thiophene derivatives offers a comprehensive overview of the therapeutic potential of thiophene compounds across a range of biological activities. This review may serve as a basis for understanding the potential applications of thiophene-2-carboxamide derivatives in drug discovery and development (Drehsen & Engel, 1983).
properties
IUPAC Name |
N-[4-[3-(5-chloro-2-methoxyanilino)-3-oxopropyl]-1,3-thiazol-2-yl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O3S2/c1-25-14-6-4-11(19)9-13(14)21-16(23)7-5-12-10-27-18(20-12)22-17(24)15-3-2-8-26-15/h2-4,6,8-10H,5,7H2,1H3,(H,21,23)(H,20,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGMIMXJRLBXBPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

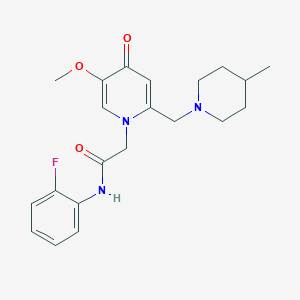
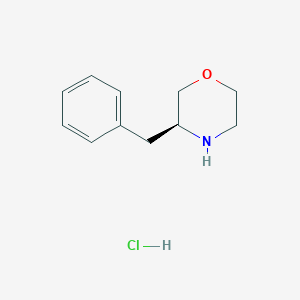
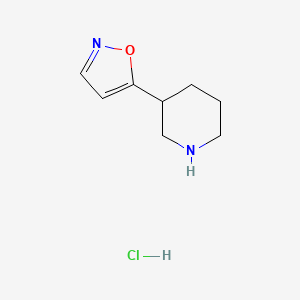

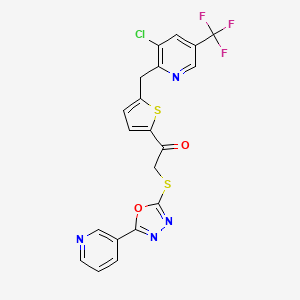
![(4-chlorophenyl)-N-[(5-chloro-2-phenyl-1H-imidazol-4-yl)methylene]methanamine](/img/structure/B2539188.png)
![4-[(2S,4R)-4-Fluoropyrrolidine-2-carbonyl]morpholine hydrochloride](/img/structure/B2539189.png)
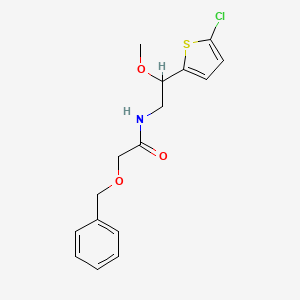
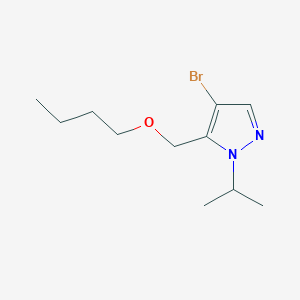
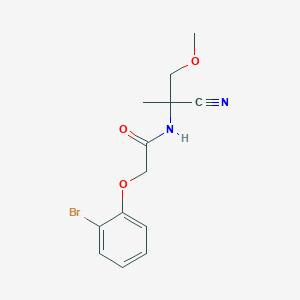
![(1S,3R,4R)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B2539197.png)
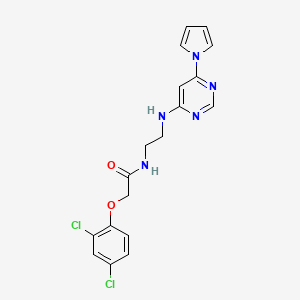
![2-(4-Benzhydrylpiperazino)-6-(tert-butylsulfonyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ylamine](/img/structure/B2539203.png)
